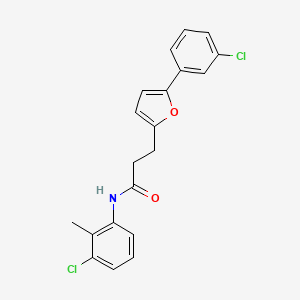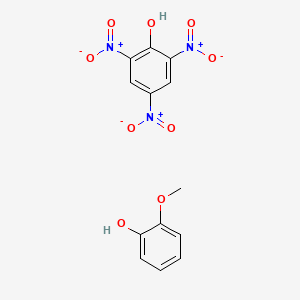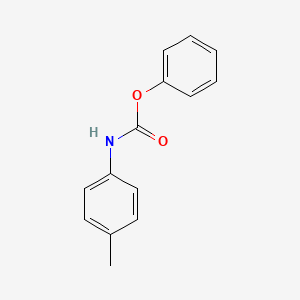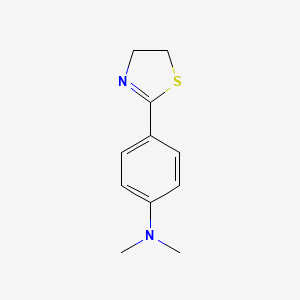![molecular formula C15H15N3O2 B11952115 Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- CAS No. 138471-96-2](/img/structure/B11952115.png)
Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]-: is an organic compound with the molecular formula C15H15N3O2 It is characterized by the presence of a benzene ring, an acetamide group, and a formylhydrazino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- typically involves the reaction of 4-aminobenzeneacetamide with formylhydrazine under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is then stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- can undergo oxidation reactions, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups on the benzene ring or the acetamide group are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Carboxylic acids or aldehydes.
Reduction: Hydrazine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is used as a building block in organic synthesis. It serves as an intermediate in the preparation of various complex organic molecules.
Biology: In biological research, this compound is studied for its potential interactions with biomolecules. It is used in the development of probes and assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic applications. It is explored as a lead compound in the development of new drugs targeting specific biological pathways.
Industry: In the industrial sector, Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is used in the production of specialty chemicals and materials. It is also utilized in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- involves its interaction with specific molecular targets. The formylhydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activities. The compound may also interact with DNA or RNA, affecting gene expression and cellular functions.
Comparison with Similar Compounds
Benzeneacetamide: A simpler analog without the formylhydrazino group.
N-(4-aminophenyl)benzamide: Contains an amino group instead of the formylhydrazino group.
N-(4-formylphenyl)acetamide: Lacks the hydrazino group.
Uniqueness: Benzeneacetamide, N-[4-(2-formylhydrazino)phenyl]- is unique due to the presence of both the formylhydrazino and acetamide groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
138471-96-2 |
|---|---|
Molecular Formula |
C15H15N3O2 |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[4-(2-formylhydrazinyl)phenyl]-2-phenylacetamide |
InChI |
InChI=1S/C15H15N3O2/c19-11-16-18-14-8-6-13(7-9-14)17-15(20)10-12-4-2-1-3-5-12/h1-9,11,18H,10H2,(H,16,19)(H,17,20) |
InChI Key |
DNGXYTMXIIILKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)NNC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(E)-[4-[[4-[(E)-(2-hydroxyphenyl)methyleneamino]phenyl]disulfanyl]phenyl]iminomethyl]phenol](/img/structure/B11952061.png)







